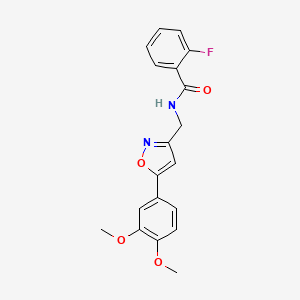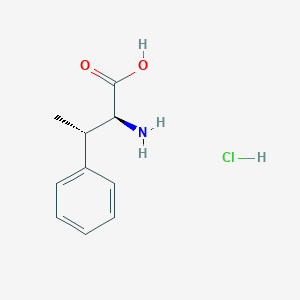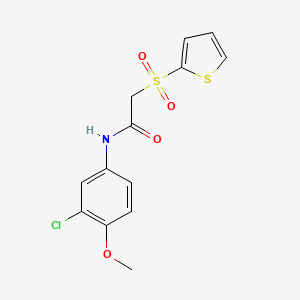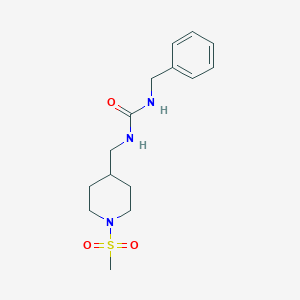
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride, also known as FMPH, is a chemical compound with potential therapeutic applications in the field of neuroscience. It is a novel and selective dopamine transporter ligand that has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
作用機序
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride selectively binds to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This mechanism is believed to be responsible for the therapeutic effects of this compound in the treatment of Parkinson's disease, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase dopamine signaling in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By increasing dopamine levels in the brain, this compound is believed to improve symptoms associated with Parkinson's disease, ADHD, and substance abuse disorders.
実験室実験の利点と制限
One of the main advantages of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride is its selectivity for dopamine transporters in the brain. This selectivity allows for the specific targeting of dopamine signaling pathways, which can lead to more effective and targeted treatments for neurological disorders. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects and complications.
将来の方向性
There are several potential future directions for the study of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride. One area of research is the development of more selective and potent dopamine transporter ligands for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on dopamine signaling in the brain. Additionally, the use of this compound in combination with other therapeutic agents for the treatment of neurological disorders is an area of active research.
合成法
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 2-cyanopyridine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compound. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory equipment and techniques.
科学的研究の応用
3-(4-Fluoro-3-methoxyphenyl)pyridine;hydrochloride has been extensively studied for its potential use as a diagnostic tool for Parkinson's disease. It has been shown to selectively bind to dopamine transporters in the brain, which are known to be affected in Parkinson's disease. The use of this compound in combination with positron emission tomography (PET) imaging has shown promising results in the early detection and diagnosis of Parkinson's disease.
In addition to its diagnostic potential, this compound has also been studied for its potential therapeutic applications in the treatment of ADHD and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is believed to be a key mechanism in the treatment of these disorders.
特性
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h2-8H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTYMVLCUDTRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)